molecular formula C18H27N3O3S B5651778 8-({4-[(dimethylamino)methyl]-2-thienyl}methyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

8-({4-[(dimethylamino)methyl]-2-thienyl}methyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5651778
M. Wt: 365.5 g/mol
InChI Key: YWFGESPEHBYXFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related oxaspirocyclic compounds involves intricate steps that aim to construct the spirocyclic framework with precise stereochemistry. For instance, Jiang and Zeng (2016) have detailed the synthesis and crystal structure analysis of two new oxaspirocyclic compounds, showcasing the methodological approach to creating complex spirocyclic architectures (Jiang & Zeng, 2016).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often elucidated using single crystal X-ray crystallography, a technique that allows for the determination of atomic and molecular structure by measuring the diffraction patterns of a crystal specimen. The study by Jiang and Zeng (2016) exemplifies the utilization of this technique, revealing the monoclinic system and space group of their synthesized compounds, along with details on molecular dimensions and supramolecular interactions, such as hydrogen bonds and π···π stacking interactions.

Chemical Reactions and Properties

Spirocyclic compounds can undergo various chemical reactions, reflecting their reactivity and functional group transformations. For example, Moskalenko and Boev (2012) discussed the reactivity of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate in the presence of N,N-dimethylformamide dimethyl acetal, highlighting the potential for isomeric condensation products and the synthetic utility of these reactions (Moskalenko & Boev, 2012).

properties

IUPAC Name

8-[[4-[(dimethylamino)methyl]thiophen-2-yl]methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-19(2)10-13-8-14(25-12-13)11-21-6-4-18(5-7-21)15(17(23)24)9-16(22)20(18)3/h8,12,15H,4-7,9-11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFGESPEHBYXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C12CCN(CC2)CC3=CC(=CS3)CN(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-({4-[(Dimethylamino)methyl]-2-thienyl}methyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

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